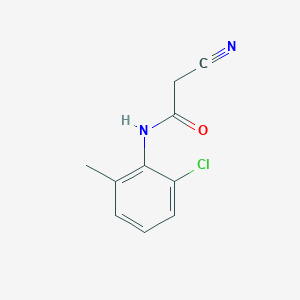

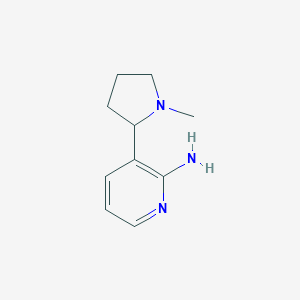

3-(1-甲基吡咯烷-2-基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves several key intermediates and reactions. For instance, the preparation of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally similar compound, is achieved through a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. This process includes an asymmetric Michael addition and a stereoselective alkylation, leading to the formation of (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be quite complex. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been elucidated using single-crystal X-ray diffraction. The ligand displays higher crystallographic symmetry than its molecular symmetry and exhibits a significant difference in melting and solidification points, indicative of supercooling . Similarly, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .

Chemical Reactions Analysis

The reactivity of the pyridin-2-yl moiety in various chemical reactions has been explored. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing that the presence of Bronsted acids, bases, and Lewis acids like Sn(2+) can significantly affect the regiochemistry of the resulting pyrrolo[3,2-b]pyridines . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported, demonstrating the versatility of the pyridin-2-yl group in forming various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into the behavior of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been investigated, showing aggregation-induced emission behavior and a bathochromic shift in the emission maximum from solution to the solid state . The crystal structure of 3-chloropyridin-2-amine reveals intermolecular hydrogen bonding and short Cl⋯Cl interactions, which could influence the compound's solid-state properties .

科学研究应用

分析方法开发

- 烟草烟雾分析:在另一个领域中,3-[(2S)-1-甲基吡咯烷-2-基]吡啶被用于烟草烟雾分析。正如(Schuh, 2014)和(Schneider & Breuer, 2014)所详细描述的那样,利用气相色谱和质谱方法开发了用于定量该化合物在环境空气中存在的方法,特别是在职业监测和空气分析方面。

催化和化学应用

- 脱毒离子液体和生物相容性催化剂的开发:(Tamaddon & Azadi, 2017)讨论了将有毒生物碱转化为生物相容性催化剂尼古丁硫酸盐的过程。这种化合物源自3-(1-甲基吡咯烷-2-基)吡啶,展示了将有害物质转化为有益的催化剂,用于胺的选择性乙酰化的潜力。

结构和分子洞察

- 晶体结构分析:像(Mokhtaruddin et al., 2015)的研究提供了与3-(1-甲基吡咯烷-2-基)吡啶-2-胺相关的各种化合物的晶体结构洞察,增进了我们对分子相互作用和结构性质的理解。

催化和聚合

- 芳基-氯活化和聚合中的催化性能:(Deeken et al., 2006)的研究揭示了与3-(1-甲基吡咯烷-2-基)吡啶-2-胺相关的某些配合物在铃木偶联和硅烷聚合等过程中的催化能力。

属性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 |

Source

|

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

CAS RN |

32726-84-4, 6969-91-1 |

Source

|

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)